An In-depth Technical Guide to (-)-11,13-Dehydroeriolin: Structure, Properties, and Biological Activity
An In-depth Technical Guide to (-)-11,13-Dehydroeriolin: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-11,13-Dehydroeriolin, a sesquiterpene lactone primarily isolated from the plant Carpesium abrotanoides L., has emerged as a compound of interest in oncological research. Possessing a characteristic α-methylene-γ-lactone moiety, this natural product exhibits significant antiproliferative and pro-autophagic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (-)-11,13-Dehydroeriolin. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a discussion of its potential mechanisms of action, including the induction of protective autophagy. This document aims to serve as a valuable resource for researchers exploring the therapeutic potential of this promising natural compound.
Chemical Structure and Physicochemical Properties
(-)-11,13-Dehydroeriolin, also known as 11(13)-Dehydroivaxillin, is a sesquiterpene lactone with the molecular formula C₁₅H₂₀O₄.[1] Its chemical structure is characterized by a complex fused ring system and an exocyclic double bond at the 11 and 13 positions, which is a common feature in many biologically active sesquiterpene lactones.
Table 1: Physicochemical Properties of (-)-11,13-Dehydroeriolin
| Property | Value | Source(s) |
| CAS Number | 87441-73-4 | [1] |
| Molecular Formula | C₁₅H₂₀O₄ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| Appearance | Pale yellow to yellowish-green solid | [2] |
| Melting Point | High melting point (specific value not reported) | [2] |
| Boiling Point | 415.0 ± 45.0 °C (Predicted) | [1] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
Biological Activity
(-)-11,13-Dehydroeriolin has demonstrated notable biological activities, primarily its antiproliferative effects on various cancer cell lines and its ability to induce protective autophagy.
Antiproliferative Activity
Studies have shown that (-)-11,13-Dehydroeriolin exhibits significant cytotoxic effects against a panel of human cancer cell lines. The α-methylene-γ-lactone functional group is believed to be crucial for its biological activity, likely through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.
Table 2: Antiproliferative Activity of (-)-11,13-Dehydroeriolin
| Cell Line | Cancer Type | ED₅₀ (µM) | Source(s) |
| L1210 | Leukemia | < 20 | [3] |
| A549 | Lung Carcinoma | < 20 | [3] |
| SK-OV-3 | Ovarian Cancer | < 20 | [3] |
| SK-MEL-2 | Melanoma | < 20 | [3] |
| XF-498 | CNS Cancer | < 20 | [3] |
| HCT-15 | Colon Cancer | < 20 | [3] |
Induction of Protective Autophagy
Recent research has indicated that sesquiterpene lactones isolated from Carpesium abrotanoides, including compounds structurally related to (-)-11,13-Dehydroeriolin, can induce protective autophagy in cancer cells.[4] Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death, depending on the cellular context and the nature of the stimulus. In the case of some anticancer agents, the induction of autophagy can be a mechanism of drug resistance, where the cancer cells utilize autophagy to survive the stress induced by the treatment. Understanding this dual role is critical for the development of effective therapeutic strategies.
Experimental Protocols
Isolation of (-)-11,13-Dehydroeriolin from Carpesium abrotanoides
The following is a general protocol for the isolation of sesquiterpene lactones from Carpesium abrotanoides, which can be adapted for the specific purification of (-)-11,13-Dehydroeriolin.
Diagram 1: General Workflow for Isolation of (-)-11,13-Dehydroeriolin
Caption: General workflow for the isolation of (-)-11,13-Dehydroeriolin.
Methodology:
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Extraction: The air-dried and powdered whole plant of Carpesium abrotanoides L. is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.
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Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.
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Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with sesquiterpene lactones, is collected and concentrated.
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Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of petroleum ether and ethyl acetate to separate the components based on polarity.
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Preparative HPLC: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a methanol-water mobile phase to yield pure (-)-11,13-Dehydroeriolin.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Methodology:
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Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
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Treatment: The cells are treated with various concentrations of (-)-11,13-Dehydroeriolin (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
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Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
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Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Autophagy Induction Assessment (Western Blot)
Western blotting can be used to detect changes in the levels of key autophagy-related proteins, such as LC3 and p62. The conversion of LC3-I to LC3-II and the degradation of p62 are hallmark indicators of autophagy induction.
Diagram 3: Western Blot Workflow for Autophagy Markers
Caption: Workflow for assessing autophagy induction via Western blot.
Methodology:
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Cell Treatment and Lysis: Cancer cells are treated with (-)-11,13-Dehydroeriolin for a specified time. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Analysis: The band intensities are quantified using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Potential Signaling Pathways
While the precise signaling pathways modulated by (-)-11,13-Dehydroeriolin are still under investigation, its ability to induce autophagy suggests a potential interaction with key regulatory pathways such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are central to cell growth, proliferation, and survival and are often dysregulated in cancer.
Diagram 4: Hypothesized Signaling Pathway of (-)-11,13-Dehydroeriolin
Caption: Hypothesized mechanism of action for (-)-11,13-Dehydroeriolin.
The inhibition of the PI3K/Akt/mTOR pathway is a common mechanism for the induction of autophagy. By inhibiting this pathway, (-)-11,13-Dehydroeriolin may relieve the inhibitory effect of mTOR on the autophagy machinery, leading to the formation of autophagosomes. The interplay between autophagy and apoptosis is complex and context-dependent. Further research is needed to elucidate the exact molecular targets of (-)-11,13-Dehydroeriolin and to understand how it orchestrates these cellular processes to exert its anticancer effects.
Conclusion
(-)-11,13-Dehydroeriolin is a promising natural product with demonstrated antiproliferative and autophagy-inducing properties. Its potential to modulate key cancer-related signaling pathways makes it an attractive candidate for further investigation in drug discovery and development. The experimental protocols and data summarized in this guide provide a foundation for researchers to explore the therapeutic potential of this and other related sesquiterpene lactones. Future studies should focus on elucidating the precise molecular targets and signaling pathways, as well as evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. Design, Synthesis, and Anti-Hepatocellular Carcinoma Evaluation of Sesquiterpene Lactone Epimers Trilobolide-6-O-isobutyrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic sesquiterpene lactones from Carpesium abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
